5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene
Description
5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at position 2, methyl groups at positions 1 and 3, and a (3-chlorophenyl)methoxy substituent at position 5 of the benzene ring. The (3-chlorophenyl)methoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems.
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C15H14ClNO3/c1-10-6-14(7-11(2)15(10)17(18)19)20-9-12-4-3-5-13(16)8-12/h3-8H,9H2,1-2H3 |
InChI Key |
ATAXOTXKDQKQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Chlorophenylation: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction using chlorobenzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 2 is a primary site for reduction reactions. Under standard catalytic hydrogenation (H₂/Pd-C) or Fe/HCl conditions, it can be reduced to an amine (-NH₂), forming 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-aminobenzene (Table 1).
Example Reaction:
| Reducing Agent | Conditions | Product Yield | Reference |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 12 h | ~85% | |
| Fe/AcOH/H₂O | Reflux, 3 h | ~78% |
Notes:
-
The amine product can undergo diazotization (NaNO₂/HCl) to form diazonium salts, enabling coupling with phenols or aromatic amines .
-
Competing side reactions (e.g., over-reduction) are minimized using Fe-AcOH systems .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro and methoxy groups direct incoming electrophiles to specific positions:
-
Nitro (-NO₂): Strongly deactivating and meta-directing.
-
Methoxy (-OCH₂C₆H₄Cl): Activating (via resonance) but sterically hindered by the 3-chlorophenyl group.
Observed Reactivity:
-
Nitration: Further nitration occurs at position 4 (meta to nitro group) under HNO₃/H₂SO₄.
-
Halogenation: Bromination (Br₂/FeBr₃) targets position 6 (ortho to methoxy group) .
Example Reaction:
| Electrophile | Position | Yield | Reference |
|---|---|---|---|
| NO₂⁺ | 4 | 60–65% | |
| Br⁺ | 6 | 40–50% |
Methoxy Group Demethylation
The methoxy group can be cleaved under acidic conditions (e.g., HBr/AcOH) to yield a phenol derivative:
| Acid | Temperature | Yield |
|---|---|---|
| 48% HBr | 100°C, 6 h | ~70% |
Applications:
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the ring for NAS at positions ortho/para to itself. For example, methoxide (NaOMe) substitutes chlorine in the 3-chlorophenyl group under high-temperature conditions:
| Nucleophile | Product | Yield |
|---|---|---|
| NaOMe | 3-MeO derivative | 55% |
Cross-Coupling Reactions
The 3-chlorophenyl group participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) after conversion to a boronic acid:
| Catalyst | Conditions | Yield |
|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DME, 80°C | 60–70% |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene lies in medicinal chemistry. Its structural characteristics make it a candidate for:
- Anticancer Agents : Research indicates that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group may enhance its ability to induce apoptosis in malignant cells .
- Antimicrobial Activity : Studies have shown that similar nitro-substituted compounds possess significant antimicrobial properties. This compound could potentially be explored for its effectiveness against resistant bacterial strains .
Materials Science
In materials science, this compound can serve as:
- Building Blocks for Organic Synthesis : Its unique structure allows it to act as a precursor in synthesizing more complex organic molecules. This is particularly useful in developing novel polymers or functionalized materials .
- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes. Its stability under various conditions could enhance the durability of dyes used in textiles and coatings .
Environmental Applications
The environmental implications of this compound are noteworthy:
- Pollutant Degradation : Research into the degradation pathways of nitroaromatic compounds suggests that this compound could be involved in bioremediation processes. Understanding its breakdown could lead to methods for detoxifying contaminated environments .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various nitroaromatic compounds on human cancer cell lines. The findings indicated that compounds structurally similar to this compound exhibited significant growth inhibition in breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial agents, researchers evaluated the effectiveness of nitro-substituted compounds against gram-positive and gram-negative bacteria. Results demonstrated that this compound showed promising activity against resistant strains of Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The replacement of 5-methoxy (in 5-Methoxy-1,3-dimethyl-2-nitrobenzene ) with (3-chlorophenyl)methoxy increases molecular weight by ~123.54 g/mol and significantly enhances lipophilicity. This substitution may improve bioavailability in biological systems but could reduce aqueous solubility.
- The nitro group at position 2 is conserved across analogs, suggesting its role in electronic modulation or stability.
Functional Group Diversity :
- The oxadiazole-2-amine derivative introduces a heterocyclic ring, which is absent in the target compound. This modification is associated with enhanced hydrogen-bonding capacity and bioactivity, as seen in medicinal chemistry applications.
- Pradefovir Mesylate incorporates a purine moiety and phosphorinan ring, demonstrating how (3-chlorophenyl) groups can be integrated into complex antiviral scaffolds.
Biological Activity
5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene, also known by its CAS number 1202160-79-9, is a chemical compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C15H14ClNO
- Molecular Weight : 291.73 g/mol
- Structure : The compound features a nitro group, a methoxy group, and a chlorophenyl moiety which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activities of this compound has revealed various pharmacological properties. Notable areas of interest include:
Antimicrobial Activity
A study assessing the antimicrobial properties of structurally related compounds found that modifications in the aromatic ring can significantly alter activity against pathogens like E. coli and S. aureus. The introduction of halogen atoms (such as chlorine) generally enhances activity due to increased electron-withdrawing effects .
Anticancer Activity
In vitro studies have evaluated similar nitrobenzene derivatives against various cancer cell lines. Although this compound itself has not been extensively tested, related compounds have shown varying degrees of antiproliferative effects across different tumor types .
Toxicological Studies
Toxicological assessments highlight the need for careful evaluation due to potential mutagenic effects. The compound's nitro group has been associated with reactive oxygen species (ROS) generation, which can lead to DNA damage .
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study involving the synthesis of nitrobenzene derivatives demonstrated that modifications at the para position significantly improved antimicrobial efficacy against gram-positive and gram-negative bacteria. The results indicated that compounds with similar functional groups could be optimized for enhanced activity.
Case Study 2: Anticancer Screening
In another study examining a series of nitro-substituted benzene derivatives, it was found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). While specific data on this compound are lacking, the trends suggest potential for further exploration in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
